N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide is a novel compound that belongs to the family of sulfonyl-containing ethanediamides
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 4-fluorobenzenesulfonyl chloride involves the reaction of fluorobenzene with chlorosulfonic acid, producing 4-fluorobenzenesulfonyl chloride.
Step 2: : Formation of N-(2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl)amine by reacting 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base like triethylamine.
Step 3: : Coupling Reaction : Combining the resulting intermediate with ethanediamide in a suitable solvent such as dichloromethane and using coupling reagents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) to obtain N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide.
Industrial Production Methods
Utilizes bulk chemicals and scaled-up reactors.
Optimization of yield and purity via continuous flow processes and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : May undergo oxidation at the furan rings.
Reduction: : Possible reduction of the sulfonyl group under strong reducing conditions.
Substitution: : Likely electrophilic or nucleophilic substitutions at the furan or benzene rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, in aprotic solvents.
Substitution: : Halogenating agents, nucleophiles, in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: : Sulfonic acids or ketones.
Reduction: : Sulfoxides or sulfides.
Substitution: : Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : Acts as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: : Potential as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for anti-inflammatory, anticancer, or antimicrobial activities, exploiting the sulfonyl and furan functionalities.
Industry: : Used in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
Biochemical Interactions: : Likely interacts with cellular proteins via sulfonyl or amide linkages.
Molecular Targets: : Could target enzymes, receptors, or DNA, depending on its binding affinity and specificity.
Pathways Involved: : May influence oxidative stress pathways, apoptosis, or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N,N'-disubstituted ethanediamides
Furan-based sulfonyl compounds
Fluorinated organic molecules
Uniqueness
Combines both fluorobenzenesulfonyl and furan groups in one molecule, providing distinctive chemical reactivity and potential for a wide array of applications that single-group compounds cannot achieve.
This compound, N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide, showcases the intersection of innovative organic synthesis and practical application, holding promise for future scientific advancements.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O6S/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHYZGKLSMHUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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